Arecaidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Arecaidine hydrochloride is a chemical compound derived from the areca nut, which is the fruit of the Areca catechu palm. It is classified as a pyridine alkaloid and is known for its role as a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, making it significant in various biological studies. The chemical formula for arecaidine hydrochloride is C₇H₁₂ClNO₂, and its molecular weight is approximately 165.63 g/mol. This compound is characterized by its ability to interact with neurotransmitter systems, particularly through its effects on GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .

Muscarinic Acetylcholine Receptor Agonist:

mAChRs are a family of G protein-coupled receptors that play a role in various physiological processes, including smooth muscle contraction, glandular secretion, and neuronal signaling. Arecaidine hydrochloride has been shown to act as an agonist for mAChRs, particularly the M2 subtype []. This means it can mimic the effects of acetylcholine, a neurotransmitter that binds to these receptors.

Research Areas:

Scientific research on Arecaidine hydrochloride is ongoing, but limited. Here are some potential areas of investigation:

- Neurological Disorders: Due to its interaction with mAChRs, Arecaidine hydrochloride could be explored for its potential impact on neurological disorders like Alzheimer's disease and Parkinson's disease, which involve disruptions in cholinergic signaling [].

- Gastrointestinal Functions: mAChRs are present in the gut and influence smooth muscle contraction and glandular secretions. Research could investigate whether Arecaidine hydrochloride can modulate gastrointestinal functions [].

The compound's reactivity includes:

- Formation of salts: Arecaidine can form crystalline salts with various acids.

- Hydrolysis: When mixed with lime or other alkaline substances, arecoline can be hydrolyzed to produce arecaidine .

- Reduction reactions: Arecaidine may participate in reduction reactions typical of nitrogen-containing organic compounds.

Arecaidine hydrochloride exhibits notable biological activity primarily through its interaction with GABA receptors. It acts as a GABA uptake inhibitor, which means it prevents the reabsorption of GABA, thereby enhancing its availability in the synaptic cleft. This action can lead to increased inhibitory neurotransmission, potentially impacting conditions related to anxiety and mood disorders . Additionally, arecaidine has been studied for its cholinergic activity, although its effects are less pronounced compared to other alkaloids like arecoline .

The synthesis of arecaidine hydrochloride can be achieved through several methods:

- Hydrolysis of Arecoline: Arecoline undergoes hydrolysis in the presence of lime or other alkaline agents to yield arecaidine.

- Chemical Reduction: Starting from nicotinic acid or related compounds, various synthetic routes involve alkylation and reduction steps to create the desired alkaloid structure.

- Mannich Reaction: A double Mannich reaction involving methylamine and aldehydes can also lead to intermediates that ultimately yield arecaidine upon further processing.

These methods highlight the versatility in synthesizing this compound from naturally occurring precursors or through more synthetic organic chemistry approaches .

Arecaidine hydrochloride has several applications:

- Research Tool: Due to its role as a GABA uptake inhibitor, it is used in neuropharmacological research to study neurotransmitter dynamics and receptor interactions.

- Potential Therapeutic Uses: Its effects on GABA receptors suggest potential applications in treating anxiety disorders or other conditions related to GABAergic dysfunction.

- Biochemical Studies: It serves as a scaffold for developing new drugs targeting muscarinic acetylcholine receptors due to its structural properties .

Studies have shown that arecaidine interacts with various neurotransmitter systems:

- GABA Receptors: As a GABA uptake inhibitor, it enhances GABAergic signaling.

- Cholinergic Activity: While not as potent as arecoline, it has been assessed for its interactions with muscarinic acetylcholine receptors, contributing to understanding cholinergic signaling pathways .

- Potential Side Effects: As with many alkaloids, there may be side effects associated with its use, including increased gastrointestinal motility and potential toxicity upon excessive consumption .

Arecaidine hydrochloride shares structural and functional similarities with several other compounds derived from the Areca catechu nut and related alkaloids. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Activity | Uniqueness |

|---|---|---|---|

| Arecoline | C₈H₁₃NO₂ | Muscarinic agonist; stimulates cholinergic activity | More potent than arecaidine at nicotinic receptors |

| Guvacoline | C₇H₁₃N | Muscarinic agonist; less potent than arecoline | Less studied; potential for selective receptor targeting |

| Guvacine | C₇H₉NO₂ | GABA transport inhibitor | Distinct mechanism; less focus on cholinergic activity |

| Isoarecolone | C₈H₁₃NO₂ | Selective α4* nicotinic receptor activity | Developed for targeted receptor selectivity |

Arecaidine's unique position lies in its specific inhibition of GABA uptake while maintaining a distinct profile compared to other similar compounds that primarily act on cholinergic systems . Its potential therapeutic applications in enhancing GABAergic signaling make it a compound of interest in neuropharmacology.

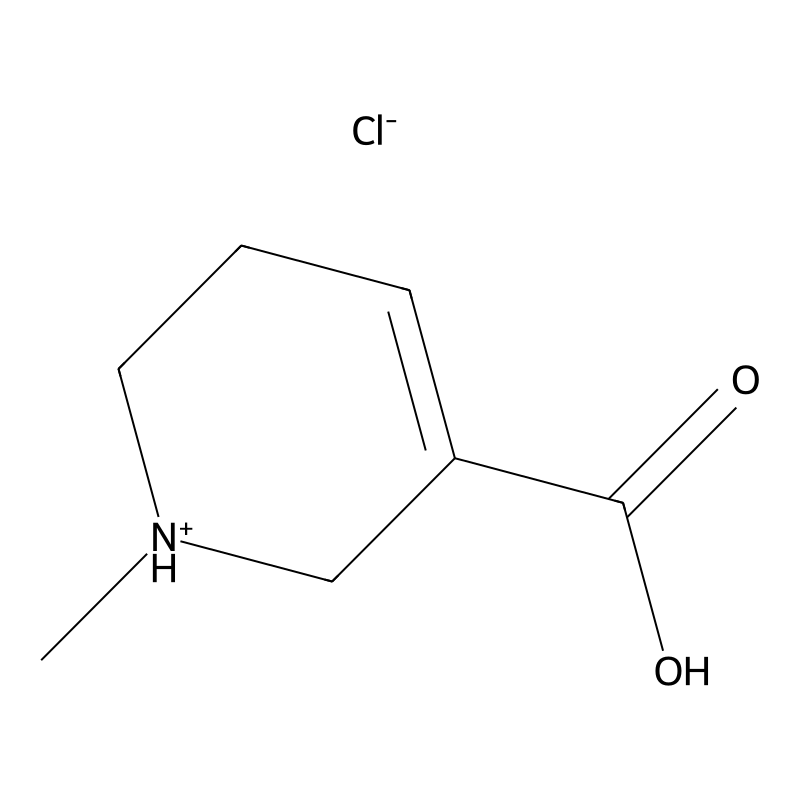

Molecular Structure and Formula (C7H12ClNO2)

Arecaidine hydrochloride is a pyridine alkaloid derivative with the molecular formula C7H12ClNO2 [1]. The compound represents the hydrochloride salt form of arecaidine, which is naturally found in areca nuts (Areca catechu) [2]. The molecular structure consists of a 1,2,5,6-tetrahydropyridine ring system bearing a carboxylic acid functional group at the 3-position and a methyl substituent at the nitrogen atom [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid hydrochloride [1] [4].

The structural framework of arecaidine hydrochloride features a six-membered heterocyclic ring containing one nitrogen atom, which adopts a partially saturated tetrahydropyridine configuration [3] [5]. The carboxyl group positioned at carbon-3 provides the acidic functionality, while the N-methyl substitution contributes to the compound's unique pharmacological properties [2] [4]. The hydrochloride salt formation occurs through protonation of the pyridine nitrogen, resulting in enhanced water solubility compared to the free base form [6] [7].

Physical Properties and Characteristics

Arecaidine hydrochloride exhibits distinctive physical and chemical characteristics that define its behavior under various conditions [3] [7]. The compound appears as a white crystalline solid with excellent water solubility properties [7] [8]. The molecular weight is precisely 177.63 grams per mole, with the Chemical Abstracts Service registry number 6018-28-6 [1] [9] [8].

| Property | Value |

|---|---|

| Molecular Formula | C7H12ClNO2 [1] |

| Molecular Weight (g/mol) | 177.63 [1] [9] |

| CAS Number | 6018-28-6 [1] |

| Melting Point (°C) | 251 (with decomposition at 260°C) [7] [8] |

| Appearance | White crystalline solid [7] |

| Solubility in Water | Freely soluble (36 mg/mL at 25°C) [7] [10] |

| Storage Temperature (°C) | -20 [4] [11] |

| Chemical Name (IUPAC) | 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid hydrochloride [4] |

| pKa | 6.84 (free base) [12] |

| Stability | Stable under normal conditions [7] |

The thermal properties of arecaidine hydrochloride indicate a melting point of 251°C, with thermal decomposition occurring at approximately 260°C under rapid heating conditions [7] [8]. The compound demonstrates excellent aqueous solubility, with a measured solubility of 36 milligrams per milliliter at 25 degrees Celsius [7] [10]. This high water solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates dissolution through ion-dipole interactions with water molecules [7].

The compound exhibits stability under normal storage conditions but requires storage at -20 degrees Celsius to maintain long-term stability [4] [7] [11]. The free base form of arecaidine possesses a pKa value of 6.84, indicating moderate basicity of the pyridine nitrogen [12]. Under physiological conditions, the compound exists predominantly in its protonated form, contributing to its biological activity profile [13].

Crystalline Structure Analysis

The crystalline structure of arecaidine hydrochloride reflects the molecular organization in the solid state, though detailed X-ray crystallographic data specific to this compound remains limited in the available literature [3]. The compound crystallizes as needles when precipitated from appropriate solvents, demonstrating ordered molecular packing arrangements [8]. The hydrochloride salt formation significantly influences the crystal lattice structure through ionic interactions between the protonated pyridine nitrogen and chloride anions [7].

Comparative structural analysis with related tetrahydropyridine compounds reveals that the six-membered ring adopts a flattened boat conformation [14]. The puckering parameters indicate significant deviation from planarity, with the saturated carbon atoms (C1 and C4) showing the greatest displacement from the mean plane defined by the remaining ring atoms [14]. This conformational preference is stabilized by the electronic distribution within the ring system and the spatial requirements of the carboxyl substituent [14].

The intermolecular interactions in the crystal lattice involve hydrogen bonding between the carboxylic acid groups and chloride anions, as well as weak van der Waals forces between adjacent molecules [7]. These interactions contribute to the thermal stability observed for the compound and influence its melting point characteristics [7] [8].

Spectroscopic Properties

IR Spectral Characteristics

The infrared spectroscopic profile of arecaidine hydrochloride provides detailed information about the functional groups present in the molecule [1] [5]. The spectrum exhibits characteristic absorption bands corresponding to the carboxylic acid, pyridine ring, and methyl substituent vibrations [15]. The carbonyl stretch of the carboxylic acid group appears as a strong absorption band in the region of 1649-1700 wavenumbers per centimeter [14].

The nitrogen-hydrogen stretching vibrations from the protonated pyridine nitrogen contribute to broad absorption features in the 3200-3400 wavenumbers per centimeter region [7] [14]. The aromatic carbon-carbon stretching modes of the pyridine ring system generate medium intensity bands around 1591 wavenumbers per centimeter [14]. Methyl group vibrations produce characteristic absorptions in the 2900-3000 wavenumbers per centimeter range, corresponding to carbon-hydrogen stretching modes [14].

The carbon-oxygen stretching vibration of the carboxylic acid functionality appears at approximately 1115 wavenumbers per centimeter [14]. Lower frequency regions of the spectrum contain fingerprint absorptions corresponding to ring deformation modes and carbon-carbon bending vibrations [15]. The overall infrared spectral pattern confirms the presence of the tetrahydropyridine carboxylic acid structure with hydrochloride salt formation [1] [5].

Raman Spectral Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly emphasizing symmetric vibrations and ring breathing modes [1] [5]. The Raman spectrum of arecaidine hydrochloride exhibits characteristic bands corresponding to the pyridine ring system and carboxylic acid functional group [16]. The symmetric stretching modes of the six-membered ring appear as prominent features in the spectrum [17].

The carboxyl group contributes strong Raman bands through symmetric stretching and deformation modes [17]. The methyl substituent on the nitrogen atom generates characteristic Raman signals corresponding to symmetric carbon-hydrogen stretching vibrations [16]. The overall Raman spectral profile supports the structural assignment and provides confirmation of the molecular symmetry elements present in the compound [1] [5].

Surface-enhanced Raman scattering techniques have been employed for sensitive detection of related pyridine alkaloids, demonstrating the potential for trace analysis applications [18]. The Raman spectral characteristics serve as a fingerprint for compound identification and purity assessment in analytical applications [16].

NMR Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information about arecaidine hydrochloride through analysis of hydrogen and carbon-13 environments [19]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen atoms in the molecule [19] [14]. The methyl group attached to the pyridine nitrogen appears as a singlet at approximately 3.43 parts per million [19].

The methylene protons of the tetrahydropyridine ring system generate complex multiplet patterns due to coupling interactions and conformational effects [19] [14]. The carboxylic acid proton, when present, contributes a characteristic downfield signal that may exchange with deuterium oxide [19]. The aromatic proton on the pyridine ring appears as a multiplet in the 7-8 parts per million region [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the molecule [19] [14]. The carbonyl carbon of the carboxylic acid group appears at approximately 169-170 parts per million, characteristic of carboxyl functionality [19]. The aromatic carbons of the pyridine ring contribute signals in the 120-140 parts per million range [14]. The methyl carbon attached to nitrogen appears around 55 parts per million, while the saturated ring carbons generate signals in the 25-65 parts per million region [19] [14].

| Spectroscopic Technique | Key Characteristics | Wavenumber/Chemical Shift Range |

|---|---|---|

| IR Spectroscopy | C=O stretch, N-H stretch, C-N vibrations [7] [14] | 3200-1600 cm⁻¹ [14] |

| Raman Spectroscopy | Pyridine ring vibrations, carboxyl group modes [1] [16] | 1600-400 cm⁻¹ [16] |

| UV-Visible Spectroscopy | UV absorption bands 200-250 nm region [15] [12] | 200-320 nm [15] [12] |

| NMR (1H) | Characteristic pyridine and methyl protons [19] [14] | 1-8 ppm [19] [14] |

| NMR (13C) | Carbonyl carbon, aromatic carbons [19] [14] | 14-170 ppm [19] [14] |

| Mass Spectrometry | Molecular ion [M+H]+ at m/z 178 [20] [21] | m/z 142, 178 [20] [21] |

Computed Molecular Properties

HOMO-LUMO Energy Distribution

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide fundamental information about the electronic structure and reactivity of arecaidine hydrochloride [13]. Computational analysis reveals that the neutral form of arecaidine possesses a highest occupied molecular orbital energy of -0.22735 hartree [13]. This relatively low-lying highest occupied molecular orbital indicates moderate electron-donating ability in the neutral state [13].

The anionic form exhibits a significantly elevated highest occupied molecular orbital energy of -0.05397 hartree, reflecting enhanced electron availability for chemical reactions [13]. The substantial increase in highest occupied molecular orbital energy upon deprotonation correlates with the observed increase in electron-donating capacity [13]. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital levels influences the compound's electronic excitation behavior and spectroscopic properties [13].

The molecular orbital energy distributions support the experimental observations of pH-dependent reactivity patterns [13]. The elevated highest occupied molecular orbital energy in the anionic form provides a theoretical basis for understanding the enhanced biological activity observed under alkaline conditions [13]. These computational results contribute to the mechanistic understanding of arecaidine's molecular interactions [13].

Electron-Donating Properties

The electron-donating properties of arecaidine hydrochloride represent a critical aspect of its chemical behavior and biological activity [13]. Computational analysis demonstrates that the anionic form possesses significantly enhanced electron-donating ability compared to the neutral molecule [13]. This enhanced capacity for electron donation is quantified through both ionization potential and highest occupied molecular orbital energy calculations [13].

The electron-donating ability follows the order: arecaidine anion > neutral arecaidine, with the anionic form exhibiting approximately 2.3-fold lower ionization potential [13]. This dramatic enhancement in electron-donating capacity occurs through deprotonation of the carboxylic acid group, which increases the electron density available for donation [13]. The computational results provide a molecular-level explanation for the observed pH-dependent chemical reactivity [13].

| Computed Property | Value |

|---|---|

| Ionization Potential - Neutral (kcal/mol) | 176.18 [13] |

| Ionization Potential - Anion (kcal/mol) | 76.69 [13] |

| HOMO Energy - Neutral (hartree) | -0.22735 [13] |

| HOMO Energy - Anion (hartree) | -0.05397 [13] |

| Electron Donating Ability | Anion > Neutral form [13] |

| CNS MPO Score | 5.20-5.75 (derivatives) [22] |

| HPLC-logD | 0.79-2.8 (derivatives) [22] |

The electron-donating properties have direct implications for the compound's ability to participate in redox reactions and form coordination complexes with metal ions [13]. Experimental studies demonstrate that arecaidine can reduce copper(II) to copper(I) in alkaline solutions, confirming the computational predictions regarding electron-donating capacity [13]. The pH-dependent electron-donating behavior provides a molecular basis for understanding the compound's biological interactions and potential therapeutic applications [13].

Classical Synthetic Routes

Traditional Steglich Esterification Approach

The foundational method for synthesizing arecaidine esters involves the classical Steglich esterification reaction, first described by Wolfgang Steglich in 1978 [1]. This approach utilizes dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a nucleophilic catalyst [1] [2]. The reaction proceeds under mild conditions at ambient temperature, making it particularly suitable for acid-sensitive substrates.

In the context of arecaidine hydrochloride synthesis, the classical route begins with the preparation of arecaidine through hydrolysis of naturally occurring arecoline [3]. The carboxylic acid functionality of arecaidine is then activated using dicyclohexylcarbodiimide, forming an O-acylisourea intermediate [4]. The 4-dimethylaminopyridine catalyst facilitates acyl transfer by forming a highly activated electrophilic acylated pyridinium intermediate, which subsequently reacts with the desired alcohol to form the ester product [4].

Fischer Esterification Pathway

Traditional Fischer esterification represents another classical approach, though it has limitations for arecaidine derivatives due to the acid-sensitive nature of the tetrahydropyridine ring system [5]. This method involves direct condensation of the carboxylic acid with an alcohol under acidic conditions, typically using concentrated sulfuric acid or hydrochloric acid as catalysts. However, the harsh acidic conditions can lead to degradation of the arecaidine scaffold, resulting in lower yields and formation of side products.

Direct Alkylation Methods

Classical direct alkylation of arecaidine with alkyl halides provides an alternative synthetic route . This approach involves treatment of arecaidine with a strong base such as potassium carbonate or sodium hydride, followed by addition of the appropriate alkyl halide. Methyl iodide is commonly employed for the preparation of arecaidine methyl ester, which can subsequently be converted to the hydrochloride salt through treatment with hydrochloric acid [7].

Modern Synthesis Approaches

Enhanced Steglich Esterification Protocols

Modern adaptations of the Steglich esterification have significantly improved upon classical methods through optimization of reaction conditions and reagent selection [8] [9]. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a water-soluble coupling agent has demonstrated superior performance compared to traditional dicyclohexylcarbodiimide [3]. This modification eliminates the formation of difficultly removable dicyclohexylurea byproducts and allows for more convenient aqueous workup procedures.

Contemporary protocols employ optimized solvent systems, with dimethyl carbonate emerging as a sustainable alternative to dichloromethane [8]. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 4-dimethylaminopyridine in dimethyl carbonate provides yields of 67-85% for arecaidine ester formation while maintaining environmental compatibility [10].

Mukaiyama Reagent-Mediated Esterification

A particularly promising modern approach utilizes Mukaiyama's reagent (2-methyl-6-nitrobenzoic anhydride) in conjunction with 2,6-lutidine as the base [8] [9]. This method offers several advantages over traditional carbodiimide-based protocols, including higher yields (85-95%), shorter reaction times (4-12 hours), and improved sustainability profile due to the use of greener solvents such as dimethyl carbonate [9].

The mechanism involves formation of a mixed anhydride intermediate between the carboxylic acid and Mukaiyama's reagent, which subsequently undergoes nucleophilic attack by the alcohol component. The 2,6-lutidine base facilitates the reaction while preventing unwanted side reactions commonly observed with traditional methods [10].

Transesterification Methodologies

Modern transesterification approaches provide efficient access to arecaidine esters starting from readily available arecaidine methyl ester (arecoline) [11] [12]. This method employs potassium tert-butoxide as a catalyst in toluene under anhydrous conditions with molecular sieves. The transesterification proceeds through formation of an alkoxide nucleophile, which attacks the ester carbonyl carbon, leading to formation of the desired ester product with concurrent release of methanol [13].

This approach offers particular advantages for the synthesis of bulky or sterically hindered esters, where direct esterification methods may suffer from reduced efficiency. Yields of 70-83% are typically achieved with reaction times of 6-12 hours [12].

Steglich Esterification Protocols

Mechanistic Foundations

The Steglich esterification mechanism proceeds through a well-defined sequence of elementary steps [1] [4]. Initial activation of the carboxylic acid occurs through nucleophilic attack by dicyclohexylcarbodiimide, forming an O-acylisourea intermediate. This intermediate is susceptible to intramolecular rearrangement to form an unreactive N-acylurea byproduct, which represents a major limitation of uncatalyzed carbodiimide-mediated esterifications [2].

The critical role of 4-dimethylaminopyridine lies in its superior nucleophilicity compared to the alcohol substrate [4]. The catalyst intercepts the O-acylisourea intermediate, forming an acylated pyridinium species that exhibits enhanced electrophilicity. This activated intermediate readily undergoes nucleophilic attack by the alcohol, regenerating the 4-dimethylaminopyridine catalyst and forming the desired ester product [1].

Optimized Reaction Conditions

Contemporary Steglich esterification protocols for arecaidine derivatives employ carefully optimized conditions to maximize yield and minimize side product formation [3]. The standard procedure involves treatment of arecaidine (1.0 equivalent) with the desired alcohol (1.5 equivalents) in anhydrous dichloromethane (0.5 M concentration), followed by addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.0 equivalents) and 4-dimethylaminopyridine (0.5 equivalents) [3].

The reaction mixture is vigorously stirred for 2 days at room temperature, after which the crude product is isolated through aqueous workup. The turbid mixture is poured into saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure, followed by purification via flash column chromatography [3].

Substrate Scope and Limitations

Steglich esterification protocols demonstrate broad substrate compatibility for arecaidine derivatives [4]. Primary and secondary alcohols react efficiently under standard conditions, with yields typically ranging from 64-85% [3]. Tertiary alcohols can also be accommodated, though longer reaction times and elevated temperatures may be required.

Sterically hindered alcohols such as hydrobenzoin derivatives present particular challenges, often requiring extended reaction times (7 days) and specialized purification techniques [12]. In such cases, preparative high-performance liquid chromatography may be necessary to achieve acceptable purity levels (>95%) [11].

Industrial Production Methods

Large-Scale Extraction Processes

Industrial production of arecaidine hydrochloride primarily relies on extraction from natural sources, specifically Areca catechu nuts [14] [15]. The commercial process begins with collection and preparation of areca fruits, followed by drying, dehusking, and mechanical size reduction to produce uniform particles with mean diameters of 300-5000 microns [14].

The extraction process employs aqueous systems with controlled pH (4.0-8.0) and temperature (40-90°C) [16]. Hydrochloric acid (0.22% mass concentration) is commonly added to enhance alkaloid extraction efficiency [16]. The liquid-to-solid ratio is optimized at 15:1 to 19:1, with extraction times ranging from 45 minutes to 2 hours depending on the specific protocol employed [16].

Subcritical Water Extraction Technology

Advanced industrial processes utilize subcritical water extraction technology, which offers significant advantages in terms of environmental sustainability and extraction efficiency [16]. Optimal parameters for arecaidine extraction include temperature of 110°C, liquid-to-solid ratio of 19:1, and extraction time of 50 minutes, achieving extraction rates of 81.7% [16].

The subcritical water extraction process operates under pressurized conditions to maintain water in the liquid state above its normal boiling point. Under these conditions, water exhibits enhanced solvating properties for moderately polar compounds such as arecaidine, while maintaining environmental compatibility [16].

Purification and Concentration Steps

Following extraction, the alkaloid-containing aqueous solution undergoes filtration to remove solid residues, followed by concentration using evaporation or spray drying techniques [14]. The concentrated arecaidine solution is then subjected to cation exchange chromatography using strong cation exchange resins to achieve selective purification [15].

The purified arecaidine is converted to its hydrochloride salt through treatment with hydrochloric acid in alcoholic solution [15]. Crystallization is typically conducted in ethanol-water mixtures under controlled cooling conditions to produce crystalline arecaidine hydrochloride with purities exceeding 90% [7].

Purification and Crystallization Techniques

Cation Exchange Chromatography

Cation exchange chromatography represents the gold standard for arecaidine purification, exploiting the basic nature of the tetrahydropyridine nitrogen atom [17] [18]. Strong cation exchange resins containing benzenesulfonic acid functional groups effectively retain protonated arecaidine while allowing neutral and anionic impurities to pass through the column [19].

The purification protocol involves loading the crude arecaidine solution onto a pre-equilibrated cation exchange column, followed by washing with water to remove unretained impurities. Arecaidine is then eluted using aqueous ammonia or sodium hydroxide solution, achieving purities of 95-99% with recovery yields of 75-85% [17].

Crystallization Methodologies

Crystallization of arecaidine hydrochloride employs controlled cooling techniques to promote formation of well-defined crystals with high purity [20]. The standard procedure involves dissolving arecaidine in anhydrous ethanol (10-20 mL per gram), followed by dropwise addition of concentrated hydrochloric acid until the solution becomes weakly acidic [15].

The acidified solution is then subjected to controlled cooling, typically from room temperature to 4°C over a period of 4-8 hours [21]. This gradual cooling process promotes nucleation and growth of uniform crystals while minimizing incorporation of impurities. The crystalline product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield arecaidine hydrochloride with purities of 90-98% [20].

Recrystallization Optimization

Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity levels [21]. The recrystallization process utilizes hot water as the primary solvent, with arecaidine hydrochloride being dissolved at elevated temperature (80-90°C) followed by slow cooling to induce crystallization [21].

Seeding techniques can be employed to control crystal nucleation and improve batch-to-batch consistency [21]. Addition of a small quantity of pure arecaidine hydrochloride crystals to the supersaturated solution provides nucleation sites that promote uniform crystal growth and reduce the likelihood of forming multiple polymorphic forms [21].

Advanced Purification Techniques

Preparative high-performance liquid chromatography provides the highest level of purification for research-grade arecaidine hydrochloride [11]. This technique employs either reversed-phase C18 columns or strong cation exchange stationary phases with gradient elution protocols to achieve purities exceeding 98% [17].

Membrane ultrafiltration represents a scalable purification alternative, utilizing molecular weight cutoff membranes to separate arecaidine from higher molecular weight impurities [16]. This continuous process offers advantages in terms of processing time and solvent consumption, though selectivity may be limited compared to chromatographic methods [16].

Data Tables

| Synthesis Method | Reagents/Conditions | Yield (%) | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical EDC-HCl Esterification | EDC-HCl (2.0 equiv), 4-DMAP (0.5 equiv), DCM, RT, 2 days | 67-85 | 2-3 days | High yield, reliable, mild conditions | Requires anhydrous conditions, long reaction time |

| Steglich Esterification (DCC/DMAP) | DCC (1.0-2.0 equiv), DMAP (0.5-1.0 equiv), DCM/DMF, RT | 13-74 | 3h-7 days | Acid-sensitive substrates, room temperature | Variable yields, formation of N-acylurea side products |

| Modified Steglich (EDC-HCl/DMAP) | EDC-HCl (2.0 equiv), DMAP (catalytic), DCM, RT, 24-48h | 70-90 | 24-48 hours | Good yields, catalytic DMAP | Gummy residue formation, solubility issues |

| Mukaiyama Reagent Method | Mukaiyama reagent, 2,6-lutidine, DMC, mild conditions | 85-95 | 4-12 hours | Green chemistry, sustainable solvents | Newer method, limited substrate scope data |

| Transesterification | KOt-Bu catalyst, toluene, molecular sieves, reflux | 70-83 | 6-12 hours | High selectivity, fewer steps | Requires specific catalysts and conditions |

| Industrial Method | Process Parameters | Extraction Efficiency (%) | Environmental Impact |

|---|---|---|---|

| Aqueous Acid Extraction | pH 4.0-8.0, 40-90°C, HCl (0.22%), L/S ratio 15:1 | 80-96 | Moderate (acid waste) |

| Subcritical Water Extraction | Temperature 110°C, L/S ratio 19:1, time 50 min | 81.7 | Low (water-based) |

| Steam Distillation | Boiling point distillation, steam carrier, condensation | 90-96 | Low (water-based) |

| Supercritical CO2 Extraction | Pressure 33 MPa, 63°C, microwave power 480W | 70-78 | Low (CO2 recyclable) |

| Purification Technique | Purity Achieved (%) | Recovery Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cation Exchange Chromatography | 95-99 | 75-85 | High selectivity, removes impurities effectively | Requires specialized resins, pH control |

| Crystallization from HCl/Ethanol | 90-98 | 80-90 | Forms stable crystalline salt, good storage properties | Solvent recovery needed, crystallization control |

| Preparative HPLC | 98-99.5 | 85-95 | Very high purity, precise separation | Expensive, limited throughput |

| Recrystallization from Water | 85-95 | 70-85 | Simple equipment, cost-effective | Lower purity, multiple recrystallizations needed |